REACTION_SMILES
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[CH2:1]([CH2:2][CH3:3])[n:4]1[c:5](=[O:6])[n:7]([CH2:14][CH2:15][CH3:16])[c:8](=[O:9])[c:10]([NH2:13])[c:11]1[NH2:12].[CH:17]12[CH:18]([C:24](=[O:25])[OH:26])[CH2:19][CH:20]([CH2:21][CH2:22]1)[CH2:23]2>>[CH2:1]([CH2:2][CH3:3])[n:4]1[c:5](=[O:6])[n:7]([CH2:14][CH2:15][CH3:16])[c:8](=[O:9])[c:10]([NH:13][C:24]([CH:18]2[CH:17]3[CH2:22][CH2:21][CH:20]([CH2:19]2)[CH2:23]3)=[O:25])[c:11]1[NH2:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCn1c(N)c(N)c(=O)n(CCC)c1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C1CC2CCC1C2
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Name
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Type
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product
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Smiles
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CCCn1c(N)c(NC(=O)C2CC3CCC2C3)c(=O)n(CCC)c1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |